molecular formula C13H15N3O2S B5854016 N,N-diallyl-N'-(3-nitrophenyl)thiourea

N,N-diallyl-N'-(3-nitrophenyl)thiourea

Cat. No.: B5854016
M. Wt: 277.34 g/mol
InChI Key: SCTYWOASUXFNIJ-UHFFFAOYSA-N
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Description

N,N-Diallyl-N'-(3-nitrophenyl)thiourea is a thiourea derivative characterized by two allyl groups attached to the nitrogen atoms and a 3-nitrophenyl substituent on the aromatic ring. Thioureas are known for their versatile coordination chemistry and biological activities, influenced by substituent electronic and steric effects. The diallyl groups likely enhance solubility in organic solvents compared to bulkier aromatic substituents, while the electron-withdrawing 3-nitrophenyl group may stabilize intramolecular hydrogen bonding (N–H···O) and influence coordination behavior with metal ions . The compound can be synthesized via reactions involving 3-nitrophenyl isothiocyanate, a common precursor for nitro-substituted thioureas .

Properties

IUPAC Name

3-(3-nitrophenyl)-1,1-bis(prop-2-enyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-8-15(9-4-2)13(19)14-11-6-5-7-12(10-11)16(17)18/h3-7,10H,1-2,8-9H2,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTYWOASUXFNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Effects

Compound Name Substituents Molecular Weight Key Structural Features
N,N-Diallyl-N'-(3-nitrophenyl)thiourea Diallyl, 3-nitrophenyl ~279.35* Electron-withdrawing nitro group enhances hydrogen bonding; diallyl groups reduce steric hindrance
N,N'-Bis(3-methylphenyl)thiourea Bis(3-methylphenyl) 256.37 Electron-donating methyl groups; planar structure with potential π-π interactions
N-(3-Nitrobenzoyl)-N'-phenylthiourea 3-Nitrobenzoyl, phenyl 301.32 Nitro and carbonyl groups create strong intramolecular hydrogen bonds
N,N'-Bis(3-nitrophenyl)thiourea Bis(3-nitrophenyl) 306.28 Dual nitro groups increase electron-withdrawing effects and acidity
N,N-Dimethyl-N'-(2-methylbenzoyl)thiourea (HL1) Dimethyl, 2-methylbenzoyl 222.30 Methyl groups and benzoyl substituent stabilize crystal packing via van der Waals forces

*Calculated based on molecular formula C₁₂H₁₃N₃O₂S.

Coordination Chemistry

  • This compound : Likely coordinates via sulfur (thioketone) and nitrogen (imine) atoms. The intramolecular N–H···O bond may restrict carbonyl oxygen participation in metal coordination .
  • N,N'-Bis(3-nitrophenyl)thiourea : Dual nitro groups may enhance metal-binding affinity, but steric hindrance could limit coordination modes .
  • N-(3-Nitrobenzoyl)-N'-phenylthiourea : The nitrobenzoyl group introduces additional coordination sites (carbonyl oxygen), though hydrogen bonding may reduce availability .

Physicochemical Properties

  • Solubility : Diallyl groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to fully aromatic thioureas like N,N'-bis(3-methylphenyl)thiourea .
  • Melting Points : Aromatic thioureas (e.g., N,N'-bis(3-nitrophenyl)thiourea) typically have higher melting points (>200°C) due to strong intermolecular interactions, while alkyl-substituted derivatives (e.g., HL1) melt at lower temperatures (~150°C) .

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